

Bis(2-ethylhexyl) Carbonate as a Polymer Plasticizer: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-ethylhexyl) carbonate

Cat. No.: B080215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) carbonate (BEHC), a versatile organic compound, finds application across various industries, including as a plasticizer for polymeric materials. This technical guide provides an in-depth overview of its role in enhancing polymer flexibility and processability. While specific quantitative performance data in polymers is not extensively documented in publicly available literature, this document consolidates the existing knowledge on its properties, synthesis, and general applications. It also presents generalized experimental protocols and conceptual diagrams to guide researchers in its potential use and evaluation.

Introduction to Bis(2-ethylhexyl) Carbonate (BEHC)

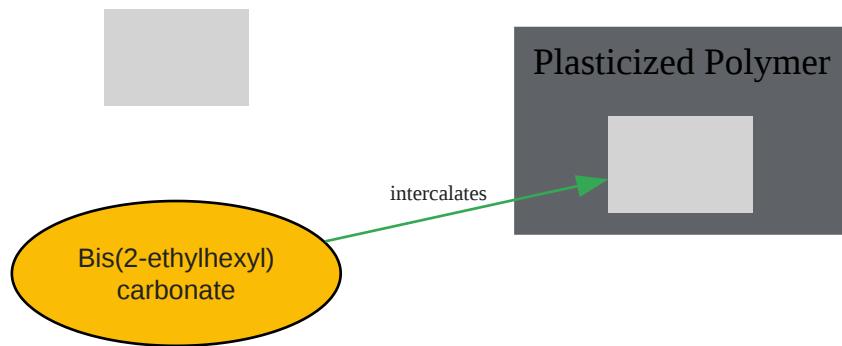
Bis(2-ethylhexyl) carbonate, also known as di(2-ethylhexyl) carbonate, is an ester of carbonic acid and 2-ethylhexanol. It is a colorless liquid with low volatility, a property that is advantageous for its use as a plasticizer.^[1] Its primary function in polymers is to increase flexibility, durability, and workability by reducing the intermolecular forces between polymer chains.^[1]

Physicochemical Properties of Bis(2-ethylhexyl) Carbonate

A summary of the key physicochemical properties of **Bis(2-ethylhexyl) carbonate** is presented in Table 1. These properties are essential for understanding its behavior during polymer processing and in the final product.

Property	Value	Reference
CAS Number	14858-73-2	[2] [3]
Molecular Formula	C17H34O3	[2]
Molecular Weight	286.45 g/mol	[2]
Appearance	Colorless liquid	[3]
Boiling Point	342.6 °C at 760 mmHg	[2]
Flash Point	131.3 °C	[2]
Density	0.895 g/cm ³	[2]
Water Solubility	30 µg/L at 20 °C	[2]

Applications in Polymer Systems

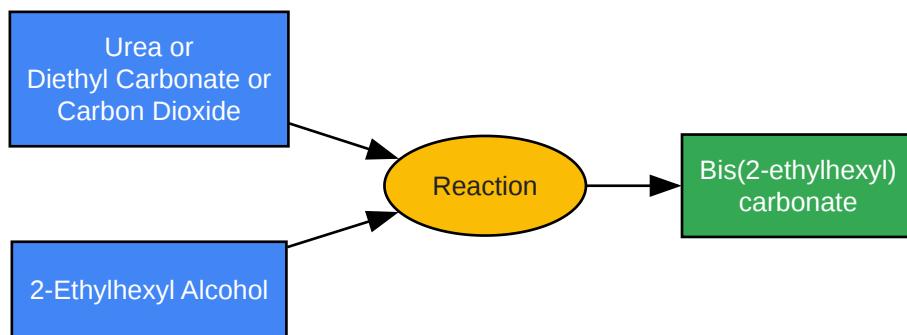

Bis(2-ethylhexyl) carbonate has been identified as a plasticizer for several types of polymers:

- Polyvinyl Chloride (PVC): BEHC is noted for its use in the production of flexible PVC, contributing to items like cables and hoses.[\[1\]](#)
- Nitrocellulose Varnishes: It has been used to improve the boiling water resistance, flexibility, and calendering behavior of nitrocellulose varnishes.[\[1\]](#)
- Polyhalocarbon Resins: In these resins, it has been observed to have good smoke-suppressing properties.[\[1\]](#)

Mechanism of Plasticization

The fundamental mechanism by which small molecules like **Bis(2-ethylhexyl) carbonate** plasticize a polymer is through the disruption of polymer-polymer chain interactions. The BEHC molecules intersperse themselves between the long polymer chains, increasing the free

volume and allowing the chains to move more freely relative to one another. This increased mobility results in a lower glass transition temperature (T_g), reduced stiffness, and increased flexibility of the material.



[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the plasticization mechanism.

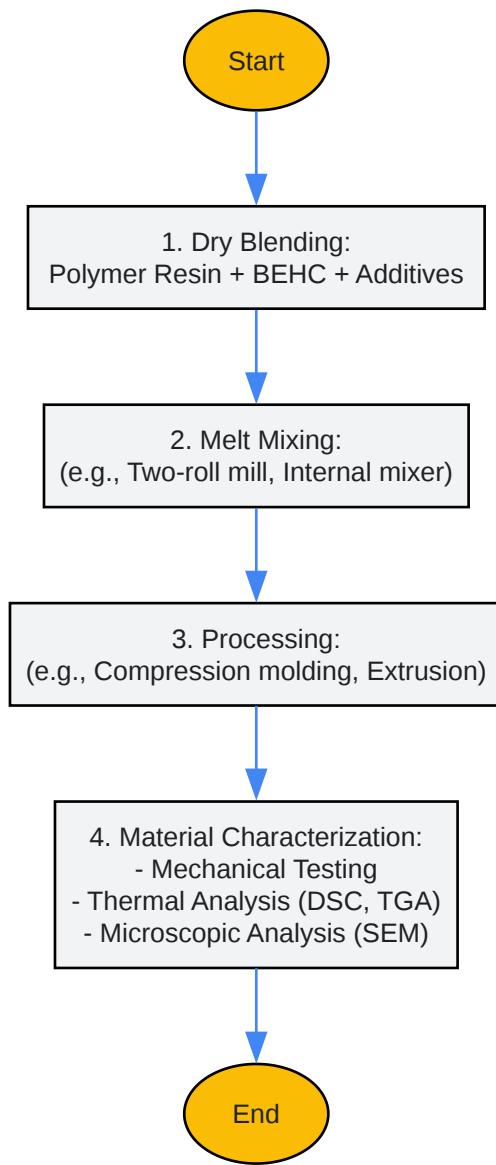
Synthesis of Bis(2-ethylhexyl) Carbonate

One reported method for the synthesis of **Bis(2-ethylhexyl) carbonate** involves the reaction of urea with 2-ethylhexanol.^[1] Other potential synthesis routes include the reaction of 2-ethylhexyl alcohol with diethyl carbonate or carbon dioxide.^[2]

[Click to download full resolution via product page](#)

Caption: Simplified synthesis pathway for **Bis(2-ethylhexyl) carbonate**.

Experimental Protocols (Generalized)


Due to the lack of specific published protocols for the use of **Bis(2-ethylhexyl) carbonate** as a plasticizer, a generalized methodology for incorporating and evaluating a novel plasticizer in a polymer matrix is provided below. This can serve as a starting point for researchers.

Materials

- Polymer resin (e.g., PVC, nitrocellulose)
- **Bis(2-ethylhexyl) carbonate** (plasticizer)
- Stabilizers, lubricants, and other additives as required for the specific polymer system
- Appropriate solvents (if solution casting is used)

Experimental Workflow: Melt Blending

Melt blending is a common technique for incorporating plasticizers into thermoplastic polymers like PVC.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for melt blending of plasticizers.

Procedure:

- Dry Blending: The polymer resin, **Bis(2-ethylhexyl) carbonate**, and any other necessary additives (e.g., heat stabilizers for PVC) are weighed to the desired ratios and thoroughly mixed in a high-speed mixer until a homogeneous dry blend is obtained.
- Melt Mixing: The dry blend is then fed into a melt mixer, such as a two-roll mill or an internal mixer (e.g., Brabender). The temperature and mixing time should be optimized for the

specific polymer to ensure complete fusion and uniform distribution of the plasticizer.

- Processing: The resulting plasticized compound can be processed into sheets, films, or other desired forms using techniques like compression molding or extrusion.
- Characterization: The processed samples are then subjected to a series of tests to evaluate the effectiveness of the plasticizer.

Characterization Methods

- Thermal Analysis:
 - Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g). A significant decrease in T_g compared to the unplasticized polymer indicates effective plasticization.
 - Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized polymer and the volatility of the plasticizer.
- Mechanical Testing:
 - Tensile Testing (ASTM D638 or equivalent): To measure tensile strength, elongation at break, and modulus of elasticity. An effective plasticizer will typically decrease tensile strength and modulus while significantly increasing elongation at break.
 - Hardness Testing (Shore Durometer, ASTM D2240): To measure the reduction in hardness of the polymer.
- Microscopic Analysis:
 - Scanning Electron Microscopy (SEM): To examine the fracture surface of the samples and assess the compatibility of the plasticizer with the polymer matrix.

Quantitative Data and Performance

A comprehensive search of scientific and technical literature did not yield specific quantitative data on the performance of **Bis(2-ethylhexyl) carbonate** as a plasticizer in various polymers. Therefore, tables summarizing metrics such as the effect of BEHC concentration on T_g , tensile

strength, or elongation at break cannot be provided at this time. Researchers are encouraged to perform the experimental protocols outlined above to generate such data for their specific polymer systems of interest.

Conclusion

Bis(2-ethylhexyl) carbonate is a known plasticizer for polymers such as PVC and nitrocellulose. While its general function is to enhance flexibility and processability, there is a notable lack of detailed, publicly available quantitative performance data. The generalized experimental workflows and characterization methods provided in this guide are intended to equip researchers with a framework to systematically evaluate the efficacy of **Bis(2-ethylhexyl) carbonate** in their own polymer formulations. Further research is warranted to fully characterize its performance and establish its potential as a viable alternative to more commonly used plasticizers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... guidechem.com
- To cite this document: BenchChem. [Bis(2-ethylhexyl) Carbonate as a Polymer Plasticizer: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080215#bis-2-ethylhexyl-carbonate-as-a-plasticizer-for-polymers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com